molecular formula C10H9BrF3NO3 B13899889 Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

Katalognummer: B13899889
Molekulargewicht: 328.08 g/mol
InChI-Schlüssel: YURZCZKZNMNSPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C10H8BrF3NO3 It is a derivative of picolinic acid, characterized by the presence of bromine, methoxy, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate typically involves the bromination of a suitable picolinic acid derivative, followed by the introduction of methoxy and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve bromination, followed by methoxylation using methanol and a base. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinates with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The bromine and methoxy groups contribute to the compound’s reactivity and specificity, enabling it to modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 3-bromo-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-carboxylate
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of lipophilicity and reactivity, making it a versatile building block in organic synthesis and a promising candidate for various applications .

Eigenschaften

Molekularformel

C10H9BrF3NO3

Molekulargewicht

328.08 g/mol

IUPAC-Name

ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrF3NO3/c1-3-18-9(16)7-6(11)4-5(10(12,13)14)8(15-7)17-2/h4H,3H2,1-2H3

InChI-Schlüssel

YURZCZKZNMNSPZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.